Cisapride-13C,d3
Overview
Description
Cisapride-13C,d3 is a specialty product used for proteomics research . It is a high-quality, certified reference material available for purchase online . The chemical name for Cisapride-13C,d3 is rel-4-Amino-5-chloro-N- [1- [ (3R,4S)-3- (4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide-13CD3 .
Molecular Structure Analysis
The molecular formula for Cisapride-13C,d3 is C22(13C)H26D3ClFN3O4 . This indicates that the molecule contains 22 carbon atoms (one of which is the isotope 13C), 26 hydrogen atoms (three of which are the isotope D, or deuterium), one chlorine atom, one fluorine atom, three nitrogen atoms, and four oxygen atoms .Scientific Research Applications
Cisapride in Neonates and Infants : Cisapride has been used to treat neonates and infants with feeding intolerance and gastroesophageal reflux, reflecting the developmental delay in the expression of CYP3A4 activity in this age group (Kearns et al., 2003).
Proarrhythmic Effects of Cisapride : Cisapride can have proarrhythmic effects, such as long QT syndrome and ventricular arrhythmias. This is linked to its high affinity block of the human cardiac potassium channel HERG (Rampe et al., 1997).
Pharmacokinetics and Efficacy in Gastrointestinal Disorders : Cisapride is effective in improving symptoms in various gastrointestinal disorders, including reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis, possibly by enhancing acetylcholine release in the myenteric plexus of the gut (McCallum et al., 1988; Wiseman & Faulds, 1994).
Cisapride Metabolism and Cytochrome P450 Interactions : The metabolism of cisapride involves cytochrome P450 enzymes, particularly CYP3A4, with interactions with various drugs affecting its metabolism (Bohets et al., 2000).
Role in Pediatric Gastroesophageal Reflux : Cisapride is effective in treating pediatric gastroesophageal reflux, with specific dosing recommendations and precautions for pediatric patients (Vandenplas et al., 1999).
Drug Interactions and Arrhythmias : Knowledge of risk factors for cisapride-associated arrhythmias is essential due to its interactions with other drugs, particularly those inhibiting CYP3A4 (Michalets & Williams, 2000).
Effects on Cardiac Action Potential : Cisapride can lengthen the action potential duration in cardiac tissues, contributing to its arrhythmogenic potential (Puisieux et al., 1996).
Historical Perspective on Cisapride : The rise and fall of cisapride provide insights into drug development and regulatory aspects, especially concerning its side effects and withdrawal from the market (Quigley, 2011).
Cisapride and HERG Potassium Channel : Cisapride inhibits HERG tail currents, suggesting affinity for open and/or inactivated channel states, which is significant for understanding cisapride-induced proarrhythmia (Walker et al., 1999).
Cisapride in Children with GERD : Cisapride can cause prolongation of ventricular repolarization in children with GERD, and its proarrhythmia may be exacerbated by medications inhibiting cytochrome P450 3A4 hepatic metabolism (Hill et al., 1998).
Safety And Hazards
Cisapride, the non-isotope-labelled form of Cisapride-13C,d3, has been associated with serious cardiac side-effects, leading to its withdrawal or limited use in many countries . A safety data sheet for cisapride monohydrate, a related compound, indicates that it causes serious eye damage and advises wearing protective clothing and eye protection when handling the substance .
properties
IUPAC Name |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(113C)methoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i1+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSUBABJRXZOMT-WNJPBQIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC(=C(C=C1C(=O)N[C@@H]2CCN(C[C@@H]2OC)CCCOC3=CC=C(C=C3)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cisapride-13C,d3 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
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